molecular formula C14H14ClN3OS B8109299 N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide

N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide

Cat. No.: B8109299
M. Wt: 307.8 g/mol
InChI Key: WSXYTSWJNBGHNL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound contains a thiazoloazepine core, which is a fused ring system combining thiazole and azepine rings, and a chlorophenyl group, which contributes to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable amine with a thioamide under acidic conditions.

    Formation of the Azepine Ring: The azepine ring can be formed by cyclization of an appropriate precursor, such as a haloalkylamine, under basic conditions.

    Coupling of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-5,6,7,8-Tetrahydro-4H-Thiazolo[5,4-D]Azepine-2-Carboxamide can be compared with other similar compounds, such as:

    Thiazole Derivatives: Compounds containing the thiazole ring, which may have similar chemical reactivity and biological activity.

    Azepine Derivatives: Compounds containing the azepine ring, which may share similar structural features and applications.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which may exhibit similar substitution reactions and biological properties.

The uniqueness of this compound lies in its fused ring system and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c15-9-1-3-10(4-2-9)17-13(19)14-18-11-5-7-16-8-6-12(11)20-14/h1-4,16H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXYTSWJNBGHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1N=C(S2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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